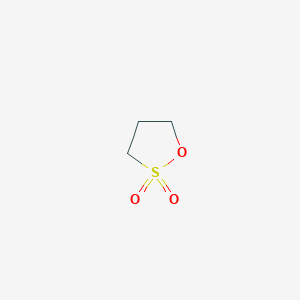
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is an amino acid that is essential for protein synthesis in the human body. It is a non-essential amino acid, which means that the body can produce it on its own, but it is also found in various foods, such as meat, dairy, and eggs. L-Proline is a vital component of collagen, which is the most abundant protein in the human body, and it plays a crucial role in maintaining the structure and function of many tissues, including skin, bones, and cartilage.
作用機序
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a precursor for the synthesis of collagen, which is essential for the structure and function of many tissues in the body. It is also involved in the biosynthesis of various neurotransmitters, such as dopamine and norepinephrine, and it plays a role in the regulation of the immune system.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may help reduce the risk of various chronic diseases, such as cardiovascular disease, diabetes, and cancer. Additionally, this compound has been found to have immunomodulatory effects, which may help regulate the immune system and reduce the risk of autoimmune diseases.
実験室実験の利点と制限
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid is a widely used reagent in organic synthesis and is readily available in the market. It has high stability and is relatively non-toxic, making it an ideal reagent for many lab experiments. However, its high cost and low solubility in water can be limiting factors for some experiments.
将来の方向性
There are several future directions for research on (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its role in the gut microbiome and its potential as a prebiotic or probiotic. Additionally, further research is needed to understand the mechanisms of action of this compound and its effects on various biological systems.
合成法
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized via several methods, including enzymatic and chemical processes. One of the most common methods is the Strecker synthesis, which involves the reaction of ammonia, formaldehyde, and hydrogen cyanide with an aldehyde or ketone to produce an α-amino acid. Another method is the asymmetric hydrogenation of pyrrolidine-2-carboxylic acid, which yields this compound with high enantiomeric purity.
科学的研究の応用
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its various biochemical and physiological effects. It is used in the production of various drugs, such as antihypertensive agents, immunosuppressive agents, and anti-inflammatory drugs. It is also used as a chiral auxiliary in asymmetric synthesis, and as a ligand in organometallic chemistry.
特性
CAS番号 |
110452-53-4 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2R,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChIキー |
PIDBLIRWSBCSPG-NKWVEPMBSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@@H](N1)C(=O)O |
SMILES |
CC(C)C1CCC(N1)C(=O)O |
正規SMILES |
CC(C)C1CCC(N1)C(=O)O |
同義語 |
D-Proline, 5-(1-methylethyl)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




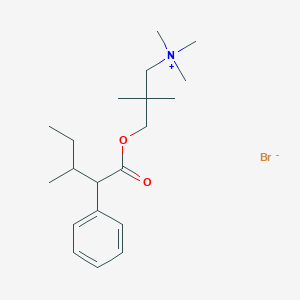




![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

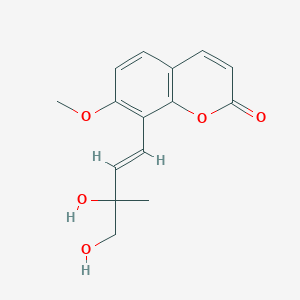

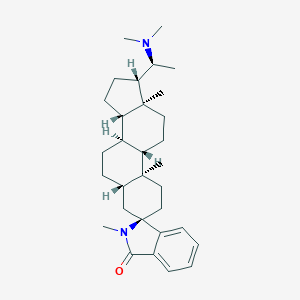
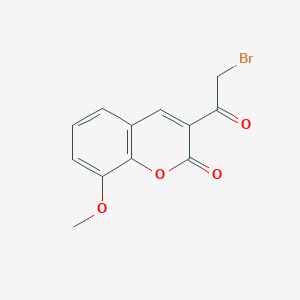
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
